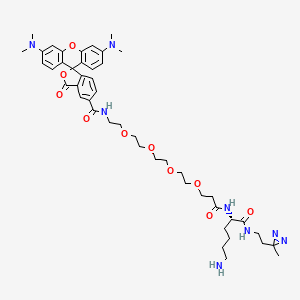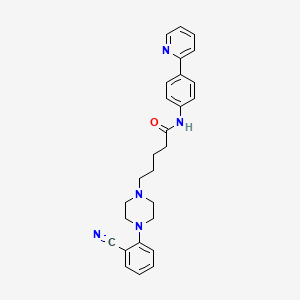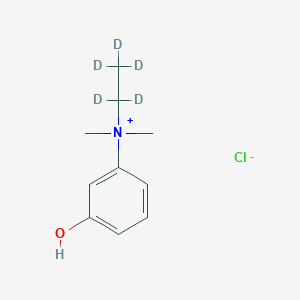
Cevimeline-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cevimeline-d4 (hydrochloride) is a deuterated form of cevimeline hydrochloride, a muscarinic agonist with parasympathomimetic activities. It is primarily used for the symptomatic treatment of dry mouth in patients with Sjögren’s Syndrome . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cevimeline-d4 (hydrochloride) involves the incorporation of deuterium atoms into the cevimeline molecule. This can be achieved through various deuteration techniques, such as catalytic exchange or chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of cevimeline-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Cevimeline-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives of cevimeline-d4.
Reduction: Formation of reduced derivatives of cevimeline-d4.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cevimeline-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of cevimeline.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of cevimeline.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of cevimeline in humans.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug-drug interactions.
Mechanism of Action
Cevimeline-d4 (hydrochloride) exerts its effects by binding to and activating muscarinic acetylcholine receptors M1 and M3 . The M1 receptors are commonly found in secretory glands, such as salivary and sweat glands, and their activation results in increased secretion from these glands. The M3 receptors are located on smooth muscles and in various glands, leading to smooth muscle contraction and increased glandular secretions upon activation .
Comparison with Similar Compounds
Pilocarpine: Another muscarinic agonist used for the treatment of dry mouth and glaucoma.
Bethanechol: A muscarinic agonist with longer-lasting effects, used to treat urinary retention and gastrointestinal disorders.
Uniqueness of Cevimeline-d4 (hydrochloride): Cevimeline-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing researchers to trace the metabolic pathways and interactions of the compound more accurately. The deuterium atoms also contribute to the stability and prolonged half-life of the compound compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C10H18ClNOS |
|---|---|
Molecular Weight |
239.80 g/mol |
IUPAC Name |
(2R,5R)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1/i1D3,8D; |
InChI Key |
SURWTGAXEIEOGY-LHTVPPRKSA-N |
Isomeric SMILES |
[2H][C@]1(O[C@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)






